molecular formula C16H16N2O3 B041481 Bis(p-acetylaminophenyl) ether CAS No. 3070-86-8

Bis(p-acetylaminophenyl) ether

Cat. No.: B041481
CAS No.: 3070-86-8
M. Wt: 284.31 g/mol
InChI Key: BUGCHAIWUSBYIZ-UHFFFAOYSA-N
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Description

Bis(p-acetylaminophenyl) ether, also known as N,N’-(oxydi-4,1-phenyl)bisacetamide, is an organic compound with the chemical formula C16H16N2O3. It is a white crystalline solid that is soluble in organic solvents. This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(p-acetylaminophenyl) ether can be synthesized by the reaction of equimolar quantities of the corresponding acid chloride and amine. The reaction typically involves the use of a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(p-acetylaminophenyl) ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(p-acetylaminophenyl) ether involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Uniqueness: Bis(p-acetylaminophenyl) ether is unique due to its acetyl groups, which confer specific chemical properties such as increased solubility in organic solvents and the ability to participate in a variety of chemical reactions. These properties make it particularly useful in the synthesis of polymers and other high-performance materials .

Properties

IUPAC Name

N-[4-(4-acetamidophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCHAIWUSBYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184733
Record name 4,4'-Oxybisacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3070-86-8
Record name 4,4'-Oxybisacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(p-acetylaminophenyl) ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Oxybisacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-OXYBIS(ACETANILIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J9ECA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 70° C. solution of 25 grams (0.125 mole) of 4,4′-diaminodiphenyl ether in 90 ml of glacial acetic acid was added 28.55 ml (0.286 mole) of acetic anhydride. The acetic anhydride was added dropwise at such a rate and with heating to maintain a temperature between 90° C. and 100° C. After the addition of acetic anhydride, the temperature was maintained between 90° C. and 100° C. for an additional hour. The reaction mixture was further reacted at room temperature overnight forming a precipitate. The mixture was filtered, and the collected precipitate dried at room temperature to give 32.6 grams of 4,4′-diacetamidodiphenyl ether, m.p. 228-230° C. (lit. m.p. 228-229° C.). The yield was 91.8% of the theoretical amount.
Quantity
25 g
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28.55 mL
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90 mL
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0 (± 1) mol
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